N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is characterized by the presence of a triazole ring fused with a pyridine ring, along with sulfonamide and methoxyphenyl groups, which contribute to its unique chemical properties.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Preparation Methods
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with 4-methoxybenzyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . The sulfonamide group enhances the compound’s ability to interact with biological molecules, contributing to its overall efficacy.
Comparison with Similar Compounds
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.
Voriconazole: Another antifungal agent with a triazole ring and distinct substituents.
Trazodone: An antidepressant that also contains a triazole ring but with different functional groups.
These compounds share the triazole ring structure, which is crucial for their biological activities, but differ in their substituents, leading to variations in their specific applications and efficacy.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-18-4-2-17(3-5-18)26(11-14-8-15(21)10-16(22)9-14)30(27,28)19-6-7-20-24-23-13-25(20)12-19/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQNVFIPKMMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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